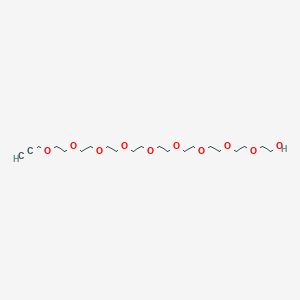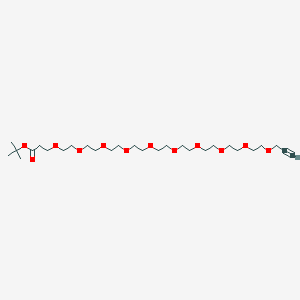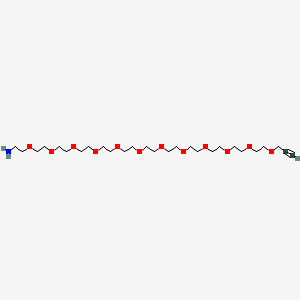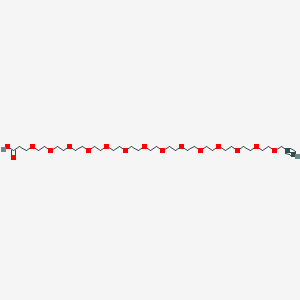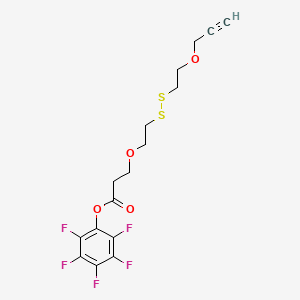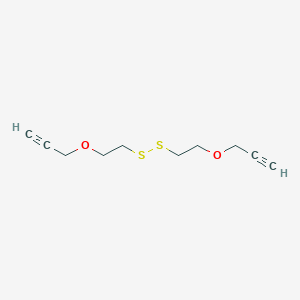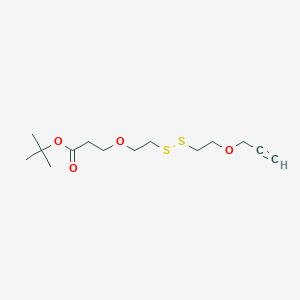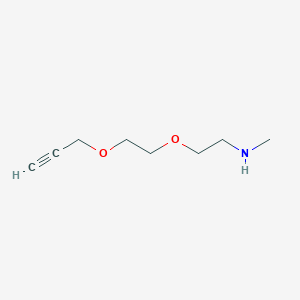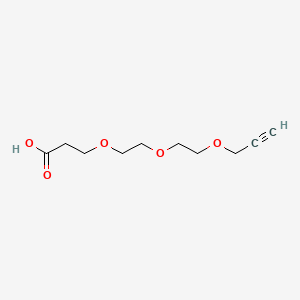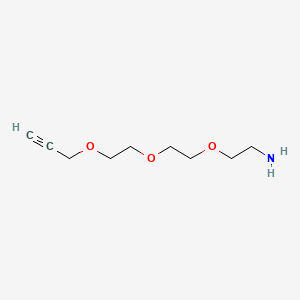
PS121912
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS121912 is a potent and selective VDR-coactivator inhibitor.
Aplicaciones Científicas De Investigación
1. VDR-Coregulator Inhibitor and Anticancer Effects
PS121912 has been developed as a selective Vitamin D Receptor (VDR)-coregulator inhibitor, emerging from a high-throughput screening to identify agents that modulate VDR without causing hypercalcemia. It exhibits significant anticancer activity. PS121912 induced apoptosis in various cancer cells, especially sensitive in HL-60 cells. At sub-micromolar concentrations, it amplified growth inhibition in cancer cells caused by 1,25-(OH)2D3. This process was highly dependent on the recruitment of coregulators, significantly affecting the transcription of VDR target genes and those affiliated with cell cycle progression. The combination of PS121912 and 1,25-(OH)2D3 reduced the presence of SRC2 coregulator and enhanced the occupancy of corepressor NCoR. This interaction led to down-regulation of E2F transcription factors, reducing cyclin levels and arresting cell cycle progression in cancer cells. Additionally, PS121912 showed acceptable metabolic stability for in vivo cancer studies (Sidhu et al., 2014).
2. Development and Evaluation as a VDR-Coactivator Inhibitor
Further development of PS121912 focused on its ability to selectively inhibit VDR-mediated transcription among various nuclear receptors. The compound disrupted the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. Genetic studies demonstrated that PS121912 acts like a VDR antagonist, repressing activated gene transcription by 1,25-(OH)2D3. This inhibition led to apoptosis induction in HL-60 cells, suggesting its potential as a targeted therapeutic agent in cancer treatment (Sidhu et al., 2014).
3. In Vivo Antitumor Effects of PS121912
The in vivo anticancer effects of PS121912 were demonstrated in studies involving ovarian cancer and leukemia. PS121912 inhibited the growth of HL-60-derived xenografts without showing toxicity. It was observed that PS121912 inhibited glycolysis and lipogenesis by reducing the expression of enzymes like fatty acid synthase and lactate dehydrogenase-A. This study provided the first in vivo evidence of the anticancer effects of 3-indolylmethanamines like PS121912, opening new avenues for cancer treatment strategies (Guthrie et al., 2015).
Propiedades
Número CAS |
1529814-60-5 |
|---|---|
Nombre del producto |
PS121912 |
Fórmula molecular |
C24H21F3N2O |
Peso molecular |
410.44 |
Nombre IUPAC |
[(4-Methoxy-phenyl)-(2-methyl-1H-indol-3-yl)-methyl]-(4-trifluoromethyl-phenyl)-amine |
InChI |
InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3 |
Clave InChI |
NNTQFFZNUZBJND-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(NC(C2=CC=C(OC)C=C2)C3=C(C)NC4=C3C=CC=C4)C=C1)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PS121912; PS-121912; PS 121912; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



